molecular formula C17H21FN2O B5124861 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole

3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole

Cat. No.: B5124861
M. Wt: 288.36 g/mol
InChI Key: BEUQJLLEJGZPEQ-UHFFFAOYSA-N
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Description

3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and an oxazole ring

Properties

IUPAC Name

3-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-13-10-17(19-21-13)12-20-8-6-15(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQJLLEJGZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-fluorobenzyl chloride with piperidine under basic conditions.

    Oxazole Ring Formation: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the oxazole ring using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in targeting neurological pathways.

    Biological Studies: The compound is used in studies involving receptor binding and signal transduction due to its structural similarity to known bioactive molecules.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine ring instead of an oxazole ring.

    4-[(4-Fluorophenyl)methyl]piperidine: A simpler compound lacking the oxazole ring.

Uniqueness

The presence of both the piperidine and oxazole rings in 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole provides a unique structural framework that enhances its binding affinity and specificity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

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